3,5-difluoro-3H-pyridin-2-one
Description
3,5-Difluoro-3H-pyridin-2-one (C₅H₃F₂NO) is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with two fluorine atoms at positions 3 and 5 and a hydroxyl group at position 2. Key properties include:
- Molecular Weight: 131.08 g/mol .
- Physical State: Colorless to light yellow crystalline solid.
- Melting Point: 43–45°C; Boiling Point: ~188°C .
- Solubility: Poor in water but soluble in organic solvents like acetone or ethyl acetate .
- Chemical Behavior: Weakly acidic, reacting with bases to form salts. Fluorine substituents enhance electron-withdrawing effects, influencing reactivity and stability .
This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing fluorine-containing bioactive molecules.
Properties
Molecular Formula |
C5H3F2NO |
|---|---|
Molecular Weight |
131.08 g/mol |
IUPAC Name |
3,5-difluoro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
InChI Key |
NEWXDOQYJCUIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3,5-difluoropyridine with hydroxylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 3,5-difluoropyridin-2-ol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming difluoropyridine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of difluoropyridine ketones or aldehydes.
Reduction: Formation of difluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoropyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability
Mechanism of Action
The mechanism of action of 3,5-difluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition or activation of specific enzymes or receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-(3,5-Difluorophenyl)pyridin-2(1H)-one (CAS 928324-57-6)
Structural Features :
Key Differences :
| Property | 3,5-Difluoro-3H-pyridin-2-one | 5-(3,5-Difluorophenyl)pyridin-2(1H)-one |
|---|---|---|
| Molecular Complexity | Simpler pyridine derivative | Extended aromatic system with phenyl group |
| Molecular Weight | 131.08 | 207.18 |
| Solubility | Poor in water | Likely lower due to increased hydrophobicity |
| Synthetic Applications | Intermediate for small molecules | Used in specialized pharmaceuticals or materials |
The phenyl substitution in the latter compound enhances steric bulk and π-π interactions, making it suitable for targeting aromatic receptors in drug design .
5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives (e.g., Compounds 3a-3h)
Structural Features :
Key Differences :
The pyridazinone derivatives exhibit distinct reactivity due to the chloro group and pyridazine core, favoring nucleophilic substitution reactions compared to the fluorine-stabilized pyridin-2-one .
3,5-Difluoro-2-hydroxypyridine Analogues
Shared Features :
- Fluorine atoms at positions 3 and 4.
- Hydroxyl group at position 2.
Biological Activity
3,5-Difluoro-3H-pyridin-2-one is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocycles known for diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects. This article reviews the biological activity of 3,5-difluoro-3H-pyridin-2-one based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 3,5-difluoro-3H-pyridin-2-one is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring, with a keto group at the 2 position. This configuration contributes to its unique reactivity and biological profile.
Antiviral Properties
Recent studies have indicated that 3,5-difluoro-3H-pyridin-2-one exhibits significant antiviral activity. For instance, derivatives of this compound have been tested against various viral strains, demonstrating efficacy in inhibiting viral replication. A study highlighted that specific modifications to the pyridine structure enhanced antiviral potency against respiratory syncytial virus (RSV) .
Anticancer Activity
The compound has shown promise in anticancer applications as well. Research has demonstrated that 3,5-difluoro-3H-pyridin-2-one and its derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Notably, compounds with fluorinated substituents have been linked to increased cytotoxicity against several cancer types .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, 3,5-difluoro-3H-pyridin-2-one has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The compound's ability to modulate immune responses makes it a candidate for further development in treating inflammatory diseases .
Table 1: Biological Activities of 3,5-Difluoro-3H-Pyridin-2-One
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiviral | Significant inhibition of RSV replication | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of 3,5-difluoro-3H-pyridin-2-one against RSV, researchers found that specific derivatives exhibited up to a 70% reduction in viral load compared to untreated controls. The study utilized various concentrations ranging from µM to µM to determine dose-response relationships .
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the compound's effects on human cancer cell lines (e.g., A549 lung cancer cells). Results indicated that treatment with µM of 3,5-difluoro-3H-pyridin-2-one resulted in a 40% increase in apoptotic markers after hours of exposure. The mechanism was linked to the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
